Protogenkwanin 4'-glucoside is a flavonoid compound that has garnered interest due to its unique structural features and potential biological activities. It is derived from protogenkwanin, a natural flavonoid known for its non-aromatic B-ring. This compound has been isolated from various plant sources, particularly ferns, and has shown promising biological properties, including anticancer activity.
Protogenkwanin 4'-glucoside is primarily sourced from the plant Pteris subaurita, among other ferns. It belongs to the class of compounds known as flavonoids, specifically categorized as glycosides due to the presence of a glucose moiety attached to the flavonoid structure. The compound can be classified under the subclass of protoflavones, which are characterized by their unique structural modifications compared to typical flavonoids.
The synthesis of protogenkwanin 4'-glucoside involves several steps, typically starting from apigenin or genkwanin. The general synthetic route includes:
The synthetic route can be complex and may require multiple purification steps, often resulting in low yields. For instance, a reported synthesis achieved only a 3.3% final yield due to extensive purification requirements .
The molecular formula of protogenkwanin 4'-glucoside is , with a molecular weight of approximately 350.32 g/mol. The compound features a glucose unit attached at the 4' position of the B-ring of the protogenkwanin structure.
C1=CC(=C(C=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)O)O)O
The structural analysis reveals that the glucose moiety significantly influences the solubility and bioactivity of the compound compared to its aglycone form .
Protogenkwanin 4'-glucoside can participate in various chemical reactions typical of flavonoids:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The ability to undergo these reactions allows for further functionalization and exploration of its biological properties.
The mechanism of action of protogenkwanin 4'-glucoside involves several pathways:
These mechanisms contribute to its potential therapeutic applications, particularly in cancer treatment.
Protogenkwanin 4'-glucoside exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used for its quantification and purity assessment .
Protogenkwanin 4'-glucoside has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2